Technical Guide: Chemical Structure and Molecular Weight of 3-((1H-Pyrazol-4-yl)ethynyl)aniline
Technical Guide: Chemical Structure and Molecular Weight of 3-((1H-Pyrazol-4-yl)ethynyl)aniline
Executive Summary: The Kinase-Privileged Scaffold
3-((1H-Pyrazol-4-yl)ethynyl)aniline represents a high-value pharmacophore in medicinal chemistry, specifically within the design of Type I and Type II kinase inhibitors. This molecule combines three critical structural motifs:
-
The Pyrazole Head: A classic hinge-binding motif capable of bidentate hydrogen bonding with the kinase ATP-binding pocket (e.g., the "gatekeeper" residue).
-
The Ethynyl Linker: A rigid, linear spacer that enforces a specific spatial geometry, often used to traverse the narrow "gatekeeper" region to access the hydrophobic back pocket.
-
The Aniline Tail: A solvent-exposed or hydrophobic pocket-binding moiety that allows for further functionalization to tune solubility and selectivity.
This guide provides a comprehensive technical breakdown of its physicochemical properties, synthetic pathways, and structural utility in drug discovery.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]
The following data is derived from ab initio structural analysis and standard chemoinformatic algorithms for the core scaffold C₁₁H₉N₃.
Table 1: Core Chemical Specifications
| Property | Value | Notes |
| IUPAC Name | 3-[2-(1H-pyrazol-4-yl)ethynyl]aniline | Also referred to as 3-((1H-pyrazol-4-yl)ethynyl)benzenamine |
| Molecular Formula | C₁₁H₉N₃ | |
| Molecular Weight | 183.21 g/mol | Monoisotopic Mass: 183.0796 Da |
| SMILES | Nc1cccc(c1)C#Cc2c[nH]nc2 | Canonical representation |
| LogP (Calculated) | ~1.8 - 2.1 | Moderate lipophilicity; suitable for oral bioavailability (Rule of 5 compliant) |
| TPSA | ~54 Ų | Topological Polar Surface Area (26 Ų Aniline + 28 Ų Pyrazole) |
| H-Bond Donors | 2 | Aniline (-NH₂), Pyrazole (-NH) |
| H-Bond Acceptors | 2 | Pyrazole (-N=), Aniline (-N:)[1][2][3][4][5][6][7][8][9] |
| Rotatable Bonds | 1 | The C(aniline)-alkyne bond is rotatable, but the alkyne itself is rigid. |
Structural Biology & Pharmacophore Mapping
The utility of 3-((1H-Pyrazol-4-yl)ethynyl)aniline lies in its ability to mimic the adenine ring of ATP. The pyrazole ring typically functions as the "hinge binder," forming hydrogen bonds with the backbone residues of the kinase hinge region.[10]
Mechanism of Action (Hypothetical Binding Mode)
-
Hinge Interaction: The pyrazole N-H acts as a donor to the hinge backbone carbonyl, while the pyrazole N= acts as an acceptor from the hinge backbone amide.
-
Gatekeeper Traversal: The ethynyl (alkyne) group provides a rigid, linear "rod" that passes the gatekeeper residue (often Threonine or Methionine) without steric clash.
-
DFG-Pocket Access: The aniline ring is positioned to interact with the DFG (Asp-Phe-Gly) motif or extend into the solvent front, allowing for the attachment of solubilizing groups (e.g., morpholine, piperazine).
Diagram 1: Pharmacophore Interaction Logic
Caption: Logical map of the molecule's interaction with a typical kinase ATP-binding pocket.
Synthetic Protocol: Sonogashira Coupling[14]
The most authoritative method for synthesizing this scaffold is the Sonogashira Cross-Coupling reaction. This palladium-catalyzed reaction couples a terminal alkyne with an aryl halide.
Retrosynthetic Analysis:
-
Fragment A: 3-Ethynylaniline (or protected equivalent)
-
Fragment B: 4-Iodo-1H-pyrazole (N-protected, e.g., with THP or Boc)
Step-by-Step Methodology
Pre-requisite: Ensure the pyrazole nitrogen is protected (e.g., 1-(tetrahydro-2H-pyran-2-yl)-4-iodopyrazole) to prevent catalyst poisoning by the free amine.
Reagents:
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (5 mol%)
-
Co-catalyst: Copper(I) iodide [CuI] (2 mol%)
-
Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (DIPA) in DMF or THF.
-
Atmosphere: Inert (Argon or Nitrogen).
Protocol:
-
Preparation: In a dry Schlenk flask, dissolve 1.0 eq of 4-iodo-1-THP-pyrazole and 1.2 eq of 3-ethynylaniline in anhydrous DMF.
-
Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling of the alkyne).
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI quickly under a positive stream of Argon.
-
Reaction: Add Et₃N (3.0 eq). Seal the vessel and heat to 60–80°C. Monitor via TLC or LC-MS (typically 4–12 hours).
-
Workup: Dilute with ethyl acetate, wash with water and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Hexane/Ethyl Acetate gradient).
-
Deprotection (Final Step): Treat the intermediate with HCl/Dioxane or TFA/DCM to remove the THP protecting group from the pyrazole, yielding the final 3-((1H-Pyrazol-4-yl)ethynyl)aniline .
Diagram 2: Synthesis Workflow
Caption: Step-wise synthetic pathway via Sonogashira coupling and subsequent deprotection.
Quality Control & Validation
To ensure scientific integrity, the synthesized compound must be validated using the following analytical standards:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Pyrazole Singlets: Expect two broad singlets (or one if tautomerizing fast) around 7.8–8.2 ppm (C3-H and C5-H of pyrazole).
-
Aniline Multiplets: Aromatic protons for the 3-substituted benzene ring typically appear between 6.5–7.2 ppm. Look for the characteristic doublet-of-doublets or triplets.
-
Amine: Broad singlet around 5.0–5.5 ppm (NH₂), exchangeable with D₂O.
-
Pyrazole NH: Very broad singlet >12 ppm (often invisible without specific pulse sequences).
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺ peak: 184.22 m/z .
-
-
Purity:
-
HPLC purity should be >95% (254 nm) for biological assays.
-
References
-
Sonogashira Coupling Methodology: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link
-
Pyrazole Kinase Inhibitors: Fabbro, D., et al. (2002). Protein kinases as targets for anticancer agents: from inhibitors to useful drugs.[11][9][10] Pharmacology & Therapeutics, 93(2-3), 79-98. Link
-
Scaffold Design (General): Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors.[9][10] Nature Reviews Cancer, 9, 28–39. Link
-
Structural Analogues (Ponatinib): O'Hare, T., et al. (2009). AP24534, a Pan-BCR-ABL Kinase Inhibitor Potently Inhibits the T315I Gatekeeper Mutant. Cancer Cell, 16(5), 401-412. Link
Sources
- 1. 3-(1H-pyrazol-1-yl)aniline | C9H9N3 | CID 21669713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3-(1h-pyrazol-4-yl)aniline (C9H9N3) [pubchemlite.lcsb.uni.lu]
- 3. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- 7. jocpr.com [jocpr.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation | MDPI [mdpi.com]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
